2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol

Description

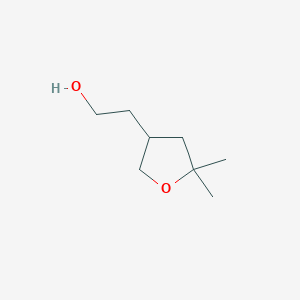

2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol is a substituted tetrahydrofuran derivative characterized by a 5,5-dimethyltetrahydrofuran core with an ethanol side chain at position 3. Its structure combines a rigid, sterically hindered tetrahydrofuran ring with a polar hydroxyl group, making it a versatile intermediate in organic synthesis and chiral chemistry. The 5,5-dimethyl substitution introduces significant steric bulk, which influences its reactivity and physical properties, such as boiling point and solubility.

Properties

IUPAC Name |

2-(5,5-dimethyloxolan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2)5-7(3-4-9)6-10-8/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYSYMWUUMTMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol typically involves the reaction of 5,5-dimethyltetrahydrofuran with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor loaded with a suitable catalyst, such as a metal oxide, to facilitate the reaction between 5,5-dimethyltetrahydrofuran and ethylene oxide. The process is optimized for high yield and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

Oxidation: Formation of 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethanal or 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethanone.

Reduction: Formation of 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethane.

Substitution: Formation of 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethyl halides or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound's structure allows it to serve as a versatile building block in the synthesis of pharmaceuticals. Its hydroxyl group can participate in various chemical reactions, making it a valuable intermediate in drug development processes.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the successful use of 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol in synthesizing antiviral compounds. For instance, a study focused on modifying existing antiviral agents to enhance their efficacy against resistant viral strains used this compound as a precursor, resulting in improved bioactivity profiles.

Material Science

Polymer Development

The compound can be utilized in the development of new polymers with unique properties. Its cyclic ether structure contributes to the formation of materials that exhibit enhanced thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyether | This compound | 220 | 50 |

| Copolymer | Mixture with styrene | 210 | 60 |

Organic Synthesis

Reagent in Chemical Reactions

this compound acts as a reagent in organic synthesis. Its functional groups enable it to participate in nucleophilic substitution reactions and ring-opening reactions.

Case Study: Synthesis of Complex Molecules

A notable application involved using this compound to synthesize complex molecules through multi-step reactions. The study highlighted its effectiveness in facilitating reactions that would otherwise require more hazardous reagents or conditions.

Catalysis

Potential Catalytic Applications

The basic nature of the hydroxyl group allows for potential catalytic applications in organic reactions. Research has indicated that derivatives of this compound can be used to catalyze specific types of reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol with structurally related compounds, including the nucleoside (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol from and other tetrahydrofuran derivatives:

Detailed Analysis

Steric and Electronic Effects The 5,5-dimethyl groups in the target compound create substantial steric hindrance, reducing nucleophilic reactivity at the tetrahydrofuran oxygen compared to unsubstituted analogs like tetrahydrofurfuryl alcohol. This contrasts with the nucleoside in , where the purine base introduces electronic complexity (e.g., hydrogen bonding via amine groups) but minimal steric bulk. The ethanol side chain enhances hydrophilicity relative to 2-methyltetrahydrofuran, though less than the highly polar diol and purine moieties in the nucleoside derivative.

Physicochemical Properties Solubility: The target compound is expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to its hydroxyl group but lower solubility in water compared to the nucleoside, which benefits from multiple hydroxyl and amine groups. Boiling Point: The bulky dimethyl groups likely elevate the boiling point relative to simpler tetrahydrofuran derivatives like 2-methyltetrahydrofuran.

Biological Relevance Unlike the nucleoside in , which is structurally analogous to adenosine and may interfere with viral replication, the target compound lacks a heterocyclic base, limiting direct biological activity. However, its chiral centers could make it valuable in asymmetric catalysis or drug precursor synthesis.

Biological Activity

2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a tetrahydrofuran ring substituted with a hydroxyl group, which contributes to its reactivity and interaction with biological systems. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential applications in drug development and as a bioactive compound.

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 50 μg/mL | Bactericidal |

| Staphylococcus aureus | 30 μg/mL | Bactericidal |

| Candida albicans | 40 μg/mL | Fungicidal |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

The mechanism of action involves the interaction of the hydroxyl group with specific molecular targets in microbial cells. The compound's ability to form hydrogen bonds enhances its affinity for various biological molecules, potentially disrupting enzyme activity and cellular processes. This interaction can lead to cell membrane destabilization or inhibition of essential metabolic pathways.

Study 1: Antifungal Activity

A study investigated the antifungal efficacy of this compound against several fungal strains, including Candida species. The results demonstrated a dose-dependent inhibition of fungal growth, with significant reductions observed at concentrations above 20 μg/mL. The study concluded that the compound could be further explored as an antifungal treatment option.

Study 2: Synergistic Effects

Another study examined the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting that this compound could be valuable in overcoming antibiotic resistance.

Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the common synthetic routes for 2-(5,5-Dimethyltetrahydrofuran-3-yl)ethan-1-ol, and how can their efficiency be evaluated?

Methodological Answer:

- Grignard Addition: Reacting a tetrahydrofuran-derived aldehyde with a methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), followed by quenching with ammonium chloride (NH₄Cl) and purification via column chromatography. Yield optimization requires monitoring reaction temperature (0°C to room temperature) and stoichiometry .

- Catalytic Hydrogenation: Hydrogenation of unsaturated precursors (e.g., 3-(5,5-dimethyltetrahydrofuran-3-yl)propen-1-ol) using Pd/C or Raney Ni under H₂ pressure. Efficiency is assessed by comparing conversion rates via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

- Efficiency Metrics: Calculate yields, purity (via HPLC), and atom economy. Side products (e.g., over-reduced derivatives) should be quantified using mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to identify CH₃, CH₂, and CH groups. The hydroxyl proton may appear broad; deuterated solvents (e.g., CDCl₃) and shaking with D₂O confirm exchangeable protons .

- Stereochemical Analysis: Use NOESY/ROESY to confirm spatial proximity of methyl groups and the tetrahydrofuran ring .

- IR Spectroscopy: Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₉H₁₈O₂) with <2 ppm error .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity: Use amber vials to avoid photodegradation; monitor via UV-Vis spectroscopy over time .

- Hydrolytic Stability: Test in aqueous buffers (pH 1–14) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., ring-opened diols) .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize transition states using software like Gaussian or ORCA. Calculate activation energies for competing pathways (e.g., axial vs equatorial attack on the tetrahydrofuran ring) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs DMSO) on reaction kinetics. Compare predicted enantiomeric excess (ee) with experimental chiral HPLC results .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Data Refinement: Use SHELXL for high-resolution refinement. Adjust thermal parameters (Ueq) for methyl groups, which often exhibit higher displacement due to rotational freedom .

- Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.02 Å may indicate twinning or disordered solvent .

- Twinned Data: Apply the Hooft parameter in PLATON to detect and model twin domains .

Q. How can cascade reaction methodologies be applied to functionalize this compound?

Methodological Answer:

- Sigmatropic Rearrangements: Design a [3,3]-sigmatropic cascade using allyl ether derivatives. Monitor intermediates via in-situ IR to optimize reaction time and temperature .

- Oxidative Coupling: Use TEMPO/FeCl₃ to oxidize the alcohol to a ketone, followed by nucleophilic addition. Track progress via TLC with CAM stain .

Q. What methodologies analyze the reactivity of this compound in complex mixtures?

Methodological Answer:

- Hyphenated Techniques: LC-MS/MS with collision-induced dissociation (CID) identifies adducts and byproducts. Use isotopic labeling (e.g., D₂O) to trace proton transfer pathways .

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs protiated compounds to elucidate mechanisms (e.g., SN1 vs SN2 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.